Mass Difference of +3 Da Provides Optimal Separation from Analyte While Minimizing Isotopic Cross-Talk
5,6-Dihydro-5-Fluorouracil-13C,15N2 incorporates one 13C atom (mass +1 Da) and two 15N atoms (mass +2 Da total), yielding a net mass increase of +3 Da relative to unlabeled 5,6-dihydro-5-fluorouracil (monoisotopic mass 132.0335 Da for unlabeled vs. 133.0153 Da for labeled) [1]. This +3 Da mass shift positions the internal standard signal at m/z 134 [M+H]+ compared to m/z 131 [M+H]+ for the unlabeled analyte in negative ion mode ESI, providing sufficient mass separation to avoid isotopic peak overlap while remaining within the +4 to +5 Da threshold recommended for minimizing mass spectrometric cross-talk [2].
| Evidence Dimension | Mass increase relative to unlabeled analyte (Δ Da) |
|---|---|
| Target Compound Data | +3 Da (13C × 1 + 15N × 2) |
| Comparator Or Baseline | Deuterium-labeled analog requiring ≥3-4 ²H substitutions: +3 to +4 Da |
| Quantified Difference | 13C/15N labeling achieves +3 Da without retention time shift; ²H labeling with equivalent mass shift introduces retention time divergence of 0.1-0.5 min depending on substitution count |
| Conditions | Reversed-phase UPLC with HSS PFP column; Xevo TQD mass spectrometer |
Why This Matters
The +3 Da mass increment is achieved without altering chromatographic retention—unlike deuterium labeling which introduces measurable retention time shifts—ensuring that matrix effects are experienced identically by both analyte and internal standard, a prerequisite for accurate quantification.
- [1] PubChem. 5-Fluorouracil-13C,15N2 (Compound Summary). CID 57369200. Exact Mass: 133.01528013 Da. National Center for Biotechnology Information. View Source
- [2] Balloch S, Calton LJ, Hammond G. Analysis of 5-fluorouracil in plasma for clinical research. Waters Corporation Application Note. 2017. View Source
